molecular formula C9H9BrF2O B2693828 1-Bromo-5-(difluoromethyl)-4-methoxy-2-methylbenzene CAS No. 2090689-79-3

1-Bromo-5-(difluoromethyl)-4-methoxy-2-methylbenzene

Cat. No.: B2693828
CAS No.: 2090689-79-3
M. Wt: 251.071
InChI Key: QEMGZQGFWBWCDV-UHFFFAOYSA-N
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Description

1-Bromo-5-(difluoromethyl)-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C9H9BrF2O. This compound is characterized by the presence of a bromine atom, a difluoromethyl group, a methoxy group, and a methyl group attached to a benzene ring. It is a derivative of benzene and is used in various chemical reactions and applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-Bromo-5-(difluoromethyl)-4-methoxy-2-methylbenzene typically involves the bromination of 5-(difluoromethyl)-4-methoxy-2-methylbenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent such as dichloromethane or carbon tetrachloride at a temperature range of 0-25°C to ensure selective bromination at the desired position on the benzene ring .

Chemical Reactions Analysis

1-Bromo-5-(difluoromethyl)-4-methoxy-2-methylbenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Bromo-5-(difluoromethyl)-4-methoxy-2-methylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-5-(difluoromethyl)-4-methoxy-2-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the difluoromethyl and methoxy groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Bromo-5-(difluoromethyl)-4-methoxy-2-methylbenzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-bromo-5-(difluoromethyl)-4-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMGZQGFWBWCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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